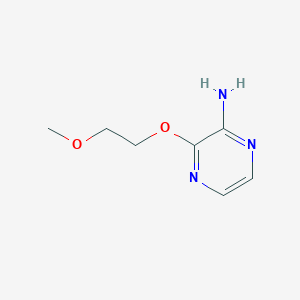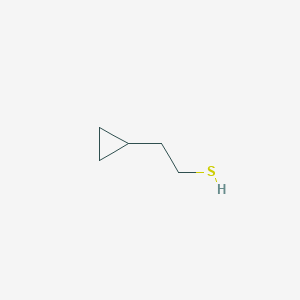![molecular formula C11H13BrN2O2 B2771441 5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one CAS No. 2195881-82-2](/img/structure/B2771441.png)
5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one is an organic compound that has gained interest due to its unique chemical structure and potential applications in various scientific fields. The compound consists of a pyrrolidinone ring substituted with a bromo-methylpyridinyl-oxy group, giving it distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one typically involves a multi-step process:
Formation of the Pyrrolidinone Ring: : This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or their derivatives.
Bromination of 3-methylpyridine: : 3-methylpyridine is brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: : The brominated pyridine derivative is then coupled with the pyrrolidinone ring through an ether formation reaction. This involves reacting the brominated pyridine with a suitable base and the pyrrolidinone derivative.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity:
Catalysis: : Utilizing catalysts to enhance reaction efficiency.
Green Chemistry: : Employing eco-friendly solvents and reagents to reduce environmental impact.
Scale-up Processes: : Adapting laboratory-scale methods to industrial-scale production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized derivatives.
Reduction: : Reduction reactions can convert it into more reduced forms.
Substitution: : The bromine atom can be substituted with various functional groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Such as lithium aluminum hydride or sodium borohydride.
Bases: : Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
Oxidized Derivatives: : Resulting from oxidation reactions.
Reduced Derivatives: : Resulting from reduction reactions.
Substituted Derivatives: : Resulting from substitution reactions with various functional groups.
Scientific Research Applications
5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one has diverse scientific research applications:
Chemistry: : Used as a building block for the synthesis of complex organic molecules.
Biology: : Potential use in the study of enzyme inhibition and interaction studies.
Medicine: : Investigated for its potential pharmacological properties and therapeutic applications.
Industry: : Utilized in the development of novel materials and compounds with specific properties.
Mechanism of Action
The mechanism by which 5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one exerts its effects involves:
Molecular Targets: : Interaction with specific enzymes or receptors.
Pathways: : Modulation of biochemical pathways, potentially leading to altered biological responses.
Comparison with Similar Compounds
Similar Compounds
5-{[(5-Chloro-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one: : Similar structure but with a chlorine atom instead of bromine.
5-{[(5-Methyl-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one: : Similar structure but with an additional methyl group.
5-{[(5-Nitro-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one: : Similar structure but with a nitro group.
Uniqueness
Substituent Effect: : The presence of the bromine atom imparts unique reactivity and interaction profiles compared to other similar compounds.
Steric and Electronic Properties: : Differences in steric hindrance and electronic distribution lead to varying chemical behaviors.
Properties
IUPAC Name |
5-[(5-bromo-3-methylpyridin-2-yl)oxymethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-7-4-8(12)5-13-11(7)16-6-9-2-3-10(15)14-9/h4-5,9H,2-3,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPMIKRJNKKMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC2CCC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Oxabicyclo[3.3.1]nonan-9-amine](/img/structure/B2771359.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetic acid](/img/structure/B2771361.png)


![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2771367.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2771368.png)
![1'-((4-Acetylphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2771370.png)

![2-(3,4-Dimethoxyphenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B2771375.png)



![N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2771379.png)
![3-butoxy-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2771380.png)
